molecular formula C19H17N3O3S B293008 Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate

Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate

Cat. No. B293008
M. Wt: 367.4 g/mol
InChI Key: HWXJHVIZHJIWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate, also known as E7820, is a small molecule inhibitor that targets angiogenesis, the process of new blood vessel formation from pre-existing vessels. Angiogenesis plays a crucial role in various physiological and pathological conditions, including cancer, wound healing, and inflammation. E7820 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate exerts its anti-angiogenic effects by targeting multiple signaling pathways involved in angiogenesis. It inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are critical regulators of angiogenesis. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate also inhibits the activity of focal adhesion kinase (FAK), a protein that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects
Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are molecules that promote inflammation. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is its specificity for angiogenesis-related targets, which minimizes off-target effects. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is also relatively easy to synthesize and has good stability. However, one of the limitations of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in angiogenesis. Another area of interest is the use of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment. Additionally, further studies are needed to investigate the potential use of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate in other angiogenesis-related conditions, such as wound healing and inflammatory diseases.

Synthesis Methods

The synthesis of Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate involves a multi-step process that starts with the reaction of 4,5-diamino-2-(methylthio)pyrimidine with 3-methyl-2-nitrobenzoic acid to form 4-cyano-3-methylpyrido[1,2-a]benzimidazole-1-thiol. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to yield Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate.

Scientific Research Applications

Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has been extensively studied for its anti-angiogenic properties in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. Ethyl 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate has also been shown to suppress the growth and metastasis of various types of cancer, including breast, lung, and pancreatic cancer, in preclinical studies.

properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-3-oxobutanoate

InChI

InChI=1S/C19H17N3O3S/c1-4-25-19(24)17(12(3)23)26-16-9-11(2)13(10-20)18-21-14-7-5-6-8-15(14)22(16)18/h5-9,17H,4H2,1-3H3

InChI Key

HWXJHVIZHJIWND-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Canonical SMILES

CCOC(=O)C(C(=O)C)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Origin of Product

United States

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